N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide
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Overview
Description
N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a furan and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide
- N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxylate
- N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c15-12-6-9(13(16)22-12)7-17-14(19)18-3-5-21-11(8-18)10-2-1-4-20-10/h1-2,4,6,11H,3,5,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJSRJTLWQEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=C(SC(=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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